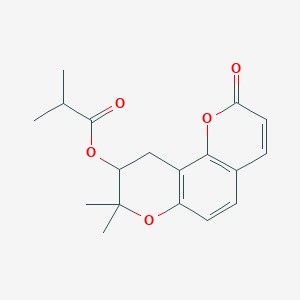

(R)-O-Isobutyroyllomatin

Description

Properties

Molecular Formula |

C18H20O5 |

|---|---|

Molecular Weight |

316.3 g/mol |

IUPAC Name |

(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate |

InChI |

InChI=1S/C18H20O5/c1-10(2)17(20)21-14-9-12-13(23-18(14,3)4)7-5-11-6-8-15(19)22-16(11)12/h5-8,10,14H,9H2,1-4H3 |

InChI Key |

PKHNHXIOSSYBJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C |

Origin of Product |

United States |

Foundational & Exploratory

(R)-O-Isobutyroyllomatin: A Technical Guide to its Natural Source, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-O-Isobutyroyllomatin is an angular pyranocoumarin, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural source, detailed isolation protocols, and physicochemical properties of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Source

This compound has been isolated from plants belonging to the genus Lomatium, a group of perennial herbs in the family Apiaceae, commonly known as biscuitroot or desert parsley. While the specific species containing this compound is not definitively stated in currently indexed literature, the "lomatin" suffix in its name strongly suggests its origin from this genus. The Lomatium genus is native to western North America and has a rich history of use in traditional Native American medicine for treating various ailments, particularly respiratory infections.

Recent taxonomic studies have led to the reclassification of the Lomatium grayi complex, resulting in the designation of new species such as Lomatium papilioniferum. Phytochemical investigations of this complex are the most probable origin for the discovery of this compound. Researchers interested in the de novo isolation of this compound should focus their efforts on the chemical analysis of constituents from various Lomatium species, particularly those within the former Lomatium grayi complex.

Physicochemical Properties and Data

A summary of the key physicochemical data for this compound is presented in Table 1. This information is crucial for its identification, characterization, and quantification.

| Property | Value | Reference |

| IUPAC Name | (R)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl isobutyrate | |

| CAS Number | 440094-38-2 | |

| Molecular Formula | C₁₈H₂₀O₅ | |

| Molecular Weight | 316.35 g/mol | |

| Appearance | Solid (predicted) | |

| Class | Angular Pyranocoumarin |

Experimental Protocols: Isolation and Purification

While a specific, detailed experimental protocol for the isolation of this compound has not been identified in the surveyed literature, a general methodology can be constructed based on established techniques for the separation of pyranocoumarins from plant matrices. The following is a representative, multi-step protocol that can be adapted and optimized for the targeted isolation of this compound from a suitable Lomatium species.

3.1. Plant Material Collection and Preparation

-

Collection: Aerial parts or roots of the selected Lomatium species should be collected at the appropriate phenological stage to ensure the highest concentration of the target compound.

-

Drying and Grinding: The collected plant material should be air-dried in a well-ventilated area, protected from direct sunlight, to a constant weight. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

3.2. Extraction

-

Solvent Selection: A solvent of medium polarity, such as dichloromethane (B109758) or ethyl acetate, is recommended for the initial extraction, as pyranocoumarins generally exhibit good solubility in these solvents.

-

Extraction Method:

-

Maceration: The powdered plant material is soaked in the chosen solvent at room temperature for an extended period (24-72 hours) with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, allowing for continuous extraction with a fresh solvent.

-

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

3.3. Chromatographic Purification

A multi-stage chromatographic approach is typically necessary to isolate the pure compound.

-

Step 1: Initial Fractionation (Column Chromatography)

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used for the initial separation.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound.

-

-

Step 2: Further Purification (Sephadex LH-20 Chromatography)

-

Stationary Phase: Sephadex LH-20 is effective for separating compounds based on molecular size and polarity.

-

Mobile Phase: A solvent system such as methanol (B129727) or a mixture of dichloromethane and methanol is typically used.

-

-

Step 3: High-Performance Liquid Chromatography (HPLC)

-

Stationary Phase: A reversed-phase C18 column is often used for the final purification of coumarins.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is a common mobile phase.

-

Detection: A UV detector set at the appropriate wavelength (typically around 320-340 nm for coumarins) is used to monitor the elution of the compound.

-

3.4. Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are essential for determining the complete chemical structure and stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Optical Rotation: The specific rotation is measured to confirm the (R)-configuration of the chiral center.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of this compound from a plant source.

Caption: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activities and associated signaling pathways of this compound. However, many pyranocoumarins isolated from various plant species have demonstrated a wide range of pharmacological effects, including cytotoxic, anti-inflammatory, antiviral, and antioxidant activities.

Given the structural similarity to other bioactive pyranocoumarins, it is plausible that this compound may exhibit cytotoxic effects against cancer cell lines. A hypothetical signaling pathway for pyranocoumarin-induced apoptosis is presented below. This diagram is illustrative and based on the known mechanisms of similar compounds; further research is required to validate this pathway for this compound.

Caption: Putative apoptotic pathway induced by a pyranocoumarin.

Conclusion

This compound represents a potentially valuable natural product for further pharmacological investigation. This guide provides a foundational understanding of its likely natural source and a comprehensive, adaptable protocol for its isolation and characterization. The elucidation of its specific biological activities and mechanisms of action is a promising area for future research, which could unlock its therapeutic potential. The provided workflows and diagrams serve as a practical starting point for researchers aiming to explore this intriguing pyranocoumarin.

The Diverse Biological Activities of Lomatin and Its Derivatives: A Technical Overview for Drug Discovery

An In-depth Guide for Researchers and Drug Development Professionals

Lomatin (B73374), a naturally occurring pyranocoumarin (B1669404), and its synthetic derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. Possessing a core structure of 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one, these molecules have demonstrated significant potential in anticancer, anti-inflammatory, antimicrobial, antiviral, and anticoagulant applications. This technical guide provides a comprehensive overview of the current state of research into the biological activities of lomatin and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Derivatives of the pyranocoumarin scaffold, structurally related to lomatin, have shown notable cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation.

Table 1: Anticancer Activity of Lomatin Derivatives

| Compound/Derivative | Cell Line | Assay | IC50/GI50 | Reference |

| Dihydropyrano[3,2-c]chromene & 2-Aminobenzochromene Derivatives | HT29 (Colon Cancer) | MTT Assay | Dose-dependent inhibition (Specific IC50 not provided) | [1] |

| 9-[Hydroxy(substitutedphenyl)methyl]-2,2-dimethyl-2,3,8,9-tetrahydro-4H,10H-pyrano[2,3-f]chromene-4,10-diones | T47D (Breast Cancer) | MTT Assay | 16-40 µM | [2] |

| Oxazepine derivatives of coumarin (B35378) acid | CaCo-2 (Colon Cancer) | MTT Assay | IC50 = 39.6 µM (for compound 5b) | [3] |

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 105 cells/well) and incubated for 24 hours to allow for attachment.[4]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[4]

-

MTT Incubation: Following treatment, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[4]

-

Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.[4]

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[4]

DOT Script for MTT Assay Workflow

Anti-inflammatory Activity

Coumarins are known to possess anti-inflammatory properties, and lomatin derivatives are being investigated for their potential to modulate inflammatory pathways. The primary assays used to evaluate this activity involve measuring the inhibition of inflammatory mediators.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animal Groups: Rats are divided into control, standard (e.g., phenylbutazone), and test groups.[5]

-

Compound Administration: The test compounds are administered orally at various doses (e.g., 180, 375, and 750 mg/kg).[5]

-

Induction of Edema: One hour after compound administration, a sub-plantar injection of carrageenan (e.g., 1% in saline) is given into the hind paw to induce inflammation.[5][6]

-

Measurement of Paw Volume: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[5]

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded in 96-well plates.[4]

-

Stimulation and Treatment: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) in the presence or absence of the test compounds for 24 hours.[4]

-

Supernatant Collection: The cell culture supernatant is collected.[4]

-

Griess Reaction: The amount of nitrite (B80452) (a stable product of NO) in the supernatant is quantified using the Griess reagent.[4]

-

Absorbance Measurement: The absorbance is measured at 540 nm.[4]

-

Data Analysis: The percentage of inhibition of NO production is calculated.

DOT Script for Anti-inflammatory Assay Logic

Antimicrobial Activity

Coumarin derivatives have demonstrated a wide range of antimicrobial activities against both bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure used to determine the efficacy of these compounds.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.[7][8]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.[7]

-

Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.[9]

-

Inoculation: Each well is inoculated with the microbial suspension.[9]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[9]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Antiviral Activity

The antiviral potential of coumarins is an active area of research. Evaluation of antiviral activity typically involves cell-based assays that measure the inhibition of viral replication.

Experimental Protocols

Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles.

-

Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

-

Virus Infection: The cells are infected with the virus in the presence of various concentrations of the test compound.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict the spread of progeny virus.

-

Incubation: The plates are incubated to allow for the formation of plaques (localized areas of cell death).

-

Plaque Visualization: Plaques are visualized by staining the cell monolayer.

-

Data Analysis: The number of plaques is counted, and the percentage of plaque reduction is calculated to determine the antiviral activity.

Anticoagulant Activity

Coumarins are well-known for their anticoagulant properties, with warfarin (B611796) being a prominent example.[11] The anticoagulant activity of lomatin and its derivatives can be assessed using standard coagulation assays.

Experimental Protocols

Prothrombin Time (PT) Test

The PT test evaluates the extrinsic and common pathways of the coagulation cascade.[3][12][13]

-

Plasma Preparation: Platelet-poor plasma is prepared from citrated blood samples.[13]

-

Incubation: The plasma is incubated with the test compound at 37°C.

-

Initiation of Clotting: Thromboplastin and calcium are added to the plasma to initiate clotting.[13]

-

Measurement of Clotting Time: The time taken for the plasma to clot is measured in seconds.[13]

-

Data Analysis: A prolongation of the prothrombin time indicates anticoagulant activity.

DOT Script for Coagulation Pathway

Conclusion

Lomatin and its derivatives represent a versatile scaffold for the development of new therapeutic agents. The available data, although still emerging for lomatin itself, strongly suggest that this class of pyranocoumarins holds significant promise in oncology, inflammatory diseases, and infectious diseases. Further research, including more extensive structure-activity relationship studies, elucidation of specific molecular targets, and in vivo efficacy and safety profiling, is warranted to fully realize the therapeutic potential of these compounds. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to advance the investigation of lomatin and its derivatives.

References

- 1. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. logan.testcatalog.org [logan.testcatalog.org]

- 4. benchchem.com [benchchem.com]

- 5. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 6. primescholars.com [primescholars.com]

- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Antimicrobial Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effect of Growth Medium Strength on Minimum Inhibitory Concentrations of Tannins and Tannin Extracts against E. coli [mdpi.com]

- 10. idexx.dk [idexx.dk]

- 11. Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A critical evaluation of the prothrombin time for monitoring oral anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spectra-labs.com [spectra-labs.com]

An In-depth Technical Guide on (R)-O-Isobutyroyllomatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-O-Isobutyroyllomatin, a natural product belonging to the pyranocoumarin (B1669404) class of compounds. While specific experimental data for this molecule is limited in publicly available literature, this document extrapolates information from closely related pyranocoumarins to provide a thorough understanding of its potential properties and biological activities.

Chemical Identity and Structure

This compound is a chiral organic compound with a pyranocoumarin core structure.

IUPAC Name: (R)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl isobutyrate[1]

Chemical Formula: C₁₈H₂₀O₅

Molecular Weight: 316.35 g/mol [1]

Structure:

The structure of this compound consists of a fused four-ring system: a benzene (B151609) ring, a pyrone ring (forming the coumarin (B35378) moiety), and a dihydropyran ring. An isobutyryloxy group is attached at the C9 position of the pyranocoumarin core, with the stereochemistry at this position being (R).

A logical diagram illustrating the structural components of this compound is presented below.

Caption: Logical relationship of this compound's structural components.

Physicochemical Properties

| Property | Predicted Value |

| LogP | 3.5 |

| Topological Polar Surface Area (TPSA) | 75.7 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 4 |

Synthesis

A general synthetic approach for pyranocoumarin esters like this compound involves the esterification of a corresponding hydroxypyranocoumarin precursor. The synthesis can be conceptualized in the following workflow:

Caption: General synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

Pyranocoumarins as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2] Although this compound has not been extensively studied, it is plausible that it shares some of these activities.

Anti-inflammatory Activity: Many pyranocoumarin derivatives have demonstrated potent anti-inflammatory effects.[3] These effects are often mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5]

A simplified representation of a potential anti-inflammatory signaling pathway modulated by pyranocoumarins is shown below.

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

Anticancer Activity: Certain pyranocoumarins have been shown to induce apoptosis (programmed cell death) in cancer cell lines.[6] This is often achieved through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[6]

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following are representative methodologies for assessing the biological activity of novel pyranocoumarin compounds.

5.1. In Vitro Anti-inflammatory Activity Assay

This protocol describes the evaluation of the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells.[3][4]

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cytotoxicity Assay: To determine the non-toxic concentration range of the test compound, a cell viability assay (e.g., MTT assay) is performed.[7] Cells are treated with various concentrations of the compound for 24 hours.

-

Nitric Oxide (NO) Production Assay: Cells are pre-treated with non-toxic concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent as an indicator of NO production.[3][4]

-

Pro-inflammatory Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using ELISA kits according to the manufacturer's instructions.[3][4]

-

Western Blot Analysis: To investigate the effect on signaling pathways, cells are treated with the test compound and LPS. Cell lysates are then subjected to SDS-PAGE and western blotting to detect the phosphorylation status of key proteins in the MAPK and NF-κB pathways (e.g., p-ERK, p-p38, p-JNK, p-IκBα, and p-NF-κB p65).[3][4]

5.2. In Vitro Cytotoxicity Assay against Cancer Cell Lines

This protocol outlines a method to assess the cytotoxic effects of a test compound on a human cancer cell line (e.g., MCF-7 breast cancer cells).[8]

-

Cell Culture: MCF-7 cells are maintained in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

MTT Assay: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for 24, 48, and 72 hours. Cell viability is determined by adding MTT solution and measuring the absorbance of the formazan (B1609692) product. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.[8]

-

Apoptosis Assay: To determine if cell death is occurring via apoptosis, treated cells can be stained with Annexin V-FITC and propidium (B1200493) iodide (PI) and analyzed by flow cytometry.

-

Mitochondrial Membrane Potential Assay: Changes in mitochondrial membrane potential, an early indicator of apoptosis, can be assessed using fluorescent dyes like JC-1.

Quantitative Data for Representative Pyranocoumarins

The following table summarizes the reported biological activities of some well-studied pyranocoumarins, which can serve as a reference for the potential efficacy of this compound.

| Compound | Biological Activity | Cell Line / Model | IC₅₀ / Activity | Reference |

| Decursin | Anti-cancer | LNCaP (prostate cancer) | ~10 µM | [9] |

| Anomalin | Anti-inflammatory | RAW 264.7 macrophages | NO inhibition at 20 µM | [3] |

| (+)-4'-O-acetyl-3'-O-angeloyl-cis-khellactone | Apoptosis induction | HL-60 (leukemia) | Dose-dependent at 10-30 µg/mL | [6] |

| Isatin | Anti-inflammatory | RAW 264.7 macrophages | NO inhibition IC₅₀ ~339.8 µM | [10] |

Conclusion

This compound is a member of the pyranocoumarin family, a class of natural products with diverse and potent biological activities. While direct experimental evidence for this specific compound is limited, the available data on related molecules suggest its potential as a lead compound for the development of new therapeutics, particularly in the areas of anti-inflammatory and anti-cancer agents. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action. This guide provides a foundational framework for researchers and drug development professionals to initiate such investigations.

References

- 1. This compound 440094-38-2 | MCE [medchemexpress.cn]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyranocoumarin(+/-)-4'-O-acetyl-3'-O-angeloyl-cis-khellactone induces mitochondrial-dependent apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest [mdpi.com]

- 10. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Stars of Phytochemistry: A Technical Guide to the Discovery and Characterization of Pyranocoumarins

For Researchers, Scientists, and Drug Development Professionals

Pyranocoumarins, a class of naturally occurring heterocyclic compounds, are emerging as significant players in the field of drug discovery. Characterized by a pyran ring fused to a coumarin (B35378) scaffold, these secondary metabolites are predominantly found in plants of the Apiaceae and Rutaceae families.[1][2] Their diverse and potent biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties, have garnered substantial interest from the scientific community.[3][4][5][6] This technical guide provides an in-depth overview of the discovery, characterization, and biological evaluation of pyranocoumarins, offering detailed experimental protocols and insights into their mechanisms of action.

Classification and Natural Occurrence

Pyranocoumarins are structurally classified into two main types based on the fusion of the pyran ring to the coumarin nucleus: linear and angular.[3] A third, less common group, includes condensed pyranocoumarins.[1] These compounds are synthesized by a limited number of plant species, with a significant prevalence in the Umbelliferae (Apiaceae) and Rutaceae families.[1][7] For instance, the linear pyranocoumarins xanthyletin (B190499) and seselin (B192379) are found in citrus species like Citrus sinensis and Citrus limonia.[2] The roots of plants are often a rich reservoir of these bioactive compounds.[8]

Biosynthesis: From Shikimate to Pyranocoumarin (B1669404)

The biosynthesis of pyranocoumarins originates from the shikimate pathway, which produces the coumarin core, while the pyran ring is formed via the methylerythritol phosphate (B84403) (MEP) pathway.[2] The precursor for all pyranocoumarins is umbelliferone (B1683723), which is synthesized through the phenylpropanoid pathway.[1] L-phenylalanine is converted to trans-cinnamic acid, which is then hydroxylated to p-coumaric acid. This acid can also be formed from L-tyrosine. Subsequent reactions lead to the formation of umbelliferone.[1] Prenyltransferases then act on umbelliferone to form either osthenol, a precursor for angular pyranocoumarins, or 7-demethylsuberosin, a precursor for linear pyranocoumarins.[1]

Isolation and Purification: A Multi-Step Approach

The isolation of pyranocoumarins from their natural sources is a meticulous process that involves extraction, fractionation, and chromatographic purification. The following protocol is a representative methodology for the isolation of these compounds.

Experimental Protocol: Isolation and Purification of Pyranocoumarins

1. Plant Material and Extraction:

-

Dried and powdered plant material (e.g., roots and rhizomes) is used as the starting material.[9]

-

The powdered material is subjected to extraction with an organic solvent, commonly methanol (B129727) or a mixture like petroleum ether and ethyl acetate (B1210297).[9][10] Ultrasonic extraction or maceration are frequently employed techniques.[9][11] The process is often repeated multiple times to ensure maximum yield. The resulting filtrates are combined and concentrated under reduced pressure to obtain a crude extract.[9]

2. Fractionation:

-

The crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.[9] This step separates compounds based on their polarity, enriching the fractions with pyranocoumarins.

3. Chromatographic Purification:

-

Column Chromatography: The enriched fraction (often the ethyl acetate fraction) is subjected to silica (B1680970) gel column chromatography. Elution is performed with a solvent gradient of increasing polarity, for example, a mixture of petroleum ether and ethyl acetate.[9] Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Countercurrent Chromatography (HPCCC): This technique has proven effective for the separation of coumarin derivatives from crude extracts in a single run.[10]

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using semi-preparative HPLC with a C18 column and a mobile phase consisting of a methanol-water or acetonitrile-water gradient.[9] The purity of the isolated pyranocoumarin is then confirmed by analytical HPLC.

Structural Elucidation: Unveiling the Molecular Architecture

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Experimental Protocol: Structural Elucidation of Pyranocoumarins

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms and the overall stereochemistry of the molecule.[12][13]

-

Computational Approaches: Density Functional Theory (DFT) can be used to complement experimental data and provide insights into the structural and electronic properties of pyranocoumarins.[14]

Biological Activities and Mechanisms of Action

Pyranocoumarins exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.

Anti-inflammatory Activity

Several pyranocoumarins have demonstrated potent anti-inflammatory effects.[15] For example, some derivatives have been shown to significantly reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages.[15] This anti-inflammatory action is often mediated through the inhibition of key signaling pathways.

Signaling Pathway: NF-κB and MAPK Inhibition

Some pyranocoumarins inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK.[15][16] They also prevent the translocation of the nuclear factor kappa-B (NF-κB) p65 subunit from the cytoplasm to the nucleus.[1][15] This dual inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cytokines such as TNF-α and IL-6.[1][15]

Anticancer Activity

The anticancer potential of pyranocoumarins has been extensively studied.[3] Decursin and its derivatives, for example, have shown anti-androgen receptor activities and can induce cell cycle arrest and apoptosis in cancer cells.[5]

Signaling Pathway: Mitochondria-Mediated Apoptosis

Certain pyranocoumarins, such as (+)-4'-O-acetyl-3'-O-angeloyl-cis-khellactone (PC), can trigger the intrinsic pathway of apoptosis.[17] This involves a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[17] These compounds can also increase the cellular levels of the pro-apoptotic protein Bax while promoting the cleavage of the anti-apoptotic protein Bcl-2.[17] The released cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptotic cell death.[17]

Other Notable Biological Activities

-

Antiviral Activity: Pyranocoumarins have shown promise as antiviral agents, including activity against HIV.[4][6]

-

Antibacterial and Antifungal Activity: Several pyranocoumarins exhibit significant activity against various bacterial and fungal strains.[3]

-

Neuroprotective Effects: Some pyranocoumarins have been reported to have neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases.[4][6]

-

Antioxidant Activity: By activating the Nrf2 signaling pathway, some pyranocoumarins can enhance the cellular defense against oxidative stress.[9]

Quantitative Data on Biological Activities

The following table summarizes the reported biological activities of selected pyranocoumarins, providing a comparative overview of their potency.

| Pyranocoumarin | Biological Activity | Target/Assay | IC50/EC50 | Reference |

| Pd-D-V | Antifungal | Sclerotinia sclerotiorum | 13.2 µg/mL | [3] |

| Decursin | Anticancer | - | - | [5] |

| Decursinol | Anticancer | - | - | [5] |

| (+)-Praeruptorin A | Anti-inflammatory | - | - | [1] |

| Compound 5a | COX-2 Inhibition | - | SI = 152 | [1] |

| Octanoyllomatin | α-glucosidase Inhibition | 69.00 ± 0.43 µg/mL | [12] |

Future Perspectives

Pyranocoumarins represent a rich and diverse source of bioactive molecules with significant therapeutic potential. The methodologies outlined in this guide provide a framework for their continued discovery, isolation, and characterization. Future research should focus on:

-

Expanding the library of pyranocoumarins: Exploring new plant sources and employing advanced synthetic strategies to generate novel derivatives.

-

Elucidating detailed mechanisms of action: Utilizing systems biology approaches to understand the complex interactions of pyranocoumarins with cellular pathways.

-

Preclinical and clinical development: Advancing the most promising candidates through rigorous preclinical and clinical trials to translate their therapeutic potential into novel drugs.

The continued investigation of pyranocoumarins holds great promise for addressing a wide range of human diseases and advancing the field of natural product-based drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyranocoumarin - Wikipedia [en.wikipedia.org]

- 3. zenodo.org [zenodo.org]

- 4. researchgate.net [researchgate.net]

- 5. A Review on Pyranocoumarins and its biological importance - ProQuest [proquest.com]

- 6. An Overview on Pyranocoumarins: Synthesis and Biological Activiti...: Ingenta Connect [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Efficient Isolation of Dihydropyranocoumarins and Simple Coumarins from Mutellina purpurea Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyranocoumarin(+/-)-4'-O-acetyl-3'-O-angeloyl-cis-khellactone induces mitochondrial-dependent apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (R)-O-Isobutyroyllomatin: Physicochemical Properties and Biological Activities of Related Angular Pyranocoumarins

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data is publicly available for (R)-O-Isobutyroyllomatin. This guide provides its known chemical properties and supplements this with in-depth information on the biological activities, relevant signaling pathways, and experimental protocols for closely related angular pyranocoumarins to serve as a valuable resource for research and development.

Core Chemical Properties of this compound

This compound is a natural product belonging to the class of angular pyranocoumarins.[1] Basic chemical and physical identifiers for this compound have been established and are crucial for its characterization and handling in a research setting.

| Property | Value | Source |

| Molecular Formula | C18H20O5 | [1][2] |

| Molecular Weight | 316.35 g/mol | [1] |

| IUPAC Name | (R)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl isobutyrate | [2] |

| SMILES | O=C(C(C)C)O[C@H]1C(OC(C(C1)=C2O3)=CC=C2C=CC3=O)(C)C | [2] |

| CAS Number | 440094-38-2 | [1] |

Biological Activities of Angular Pyranocoumarins

While specific bioactivity data for this compound is limited, the broader class of angular pyranocoumarins has been the subject of extensive research, revealing significant potential in various therapeutic areas. These compounds are known to possess a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5]

Anti-Inflammatory Activity

Numerous studies have demonstrated the potent anti-inflammatory properties of pyranocoumarin (B1669404) derivatives.[6][7][8] Their mechanism of action is often linked to the modulation of key inflammatory signaling pathways. For instance, certain pyranocoumarin derivatives have been shown to significantly reduce the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[3] This inhibition is associated with the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][8]

Anticancer Activity

Angular pyranocoumarins have also emerged as promising candidates for cancer therapy.[4] Studies on various cancer cell lines have shown that these compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation. For example, a pyranocoumarin isolated from Peucedanum praeruptorum Dunn was found to induce mitochondrial-dependent apoptosis in HL-60 cells.[9] The anticancer effects of these compounds are often mediated by their interaction with critical cellular signaling pathways that regulate cell survival and proliferation.

Core Signaling Pathways

The biological effects of angular pyranocoumarins are largely attributed to their ability to modulate specific intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most significant targets.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation and immune responses.[10][11][12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10] Several pyranocoumarin derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[6][8] They can suppress the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and the subsequent expression of inflammatory mediators.[6]

Caption: NF-κB Signaling Pathway Inhibition by Pyranocoumarins.

MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of cellular processes, including inflammation, proliferation, and apoptosis.[6] This pathway consists of a cascade of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[6] Activation of these kinases through phosphorylation can lead to the expression of various inflammatory and apoptotic mediators. Studies have shown that pyranocoumarins can inhibit the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli, thereby mitigating the inflammatory response.[6][8] In the context of cancer, modulation of the MAPK pathway by these compounds can contribute to the induction of apoptosis.[9]

Caption: MAPK Signaling Pathway Modulation by Pyranocoumarins.

Experimental Protocols for a Related Pyranocoumarin Derivative

The following outlines a general experimental workflow for investigating the anti-inflammatory effects of a pyranocoumarin derivative, based on published studies of related compounds.[3]

Cell Culture and Viability Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Viability: To determine non-toxic concentrations of the test compound, a cell viability assay (e.g., MTT or WST-1 assay) is performed. Cells are treated with various concentrations of the pyranocoumarin derivative for a specified period.

Measurement of Nitric Oxide (NO) Production

-

Cell Treatment: RAW 264.7 cells are pre-treated with non-toxic concentrations of the pyranocoumarin derivative for a few hours.

-

Stimulation: The cells are then stimulated with LPS (e.g., 500 ng/mL) for approximately 24 hours to induce an inflammatory response.

-

NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

Western Blot Analysis for Protein Phosphorylation

-

Cell Lysis: After treatment with the pyranocoumarin derivative and LPS, cells are lysed to extract total proteins.

-

Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38).

-

Detection: After incubation with a suitable secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Caption: General Experimental Workflow for Anti-inflammatory Assessment.

Conclusion

This compound represents a molecule of interest within the promising class of angular pyranocoumarins. While specific experimental data for this compound is currently scarce, the extensive research on related molecules provides a strong foundation for future investigations. The established anti-inflammatory and anticancer activities of angular pyranocoumarins, mediated through the NF-κB and MAPK signaling pathways, highlight the therapeutic potential of this structural class. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and conduct further studies aimed at elucidating the specific properties and mechanisms of action of this compound. Such research is crucial for unlocking its full potential in drug discovery and development.

References

- 1. This compound 440094-38-2 | MCE [medchemexpress.cn]

- 2. This compound 98% | CAS: 440094-38-2 | AChemBlock [achemblock.com]

- 3. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyranocoumarin(+/-)-4'-O-acetyl-3'-O-angeloyl-cis-khellactone induces mitochondrial-dependent apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. globalsciencebooks.info [globalsciencebooks.info]

The Antiviral Potential of Pyranocoumarins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranocoumarins, a class of heterocyclic compounds widely distributed in the plant kingdom, have emerged as promising scaffolds in the development of novel antiviral agents. Their unique structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the antiviral potential of pyranocoumarin (B1669404) compounds, focusing on their mechanisms of action, quantitative antiviral activity, and the experimental protocols used for their evaluation.

Core Antiviral Mechanisms of Pyranocoumarins

Pyranocoumarins exert their antiviral effects through various mechanisms, primarily by targeting key viral enzymes and interfering with essential stages of the viral life cycle. The most well-documented mechanisms include:

-

Inhibition of Viral Enzymes:

-

Reverse Transcriptase (RT): Several pyranocoumarins, most notably the calanolides, are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of Human Immunodeficiency Virus type 1 (HIV-1). They bind to a hydrophobic pocket in the p66 subunit of the RT enzyme, inducing a conformational change that disrupts its catalytic activity. This prevents the conversion of the viral RNA genome into double-stranded DNA, a crucial step for viral replication.

-

Integrase (IN): Certain pyranocoumarin derivatives have been shown to inhibit HIV-1 integrase, the enzyme responsible for inserting the viral DNA into the host cell's genome. By blocking this integration step, these compounds effectively halt the establishment of a persistent infection.

-

Protease (PR): Some pyranocoumarins have demonstrated inhibitory activity against viral proteases, which are essential for the cleavage of viral polyproteins into functional enzymes and structural proteins required for the maturation of new virions.

-

-

Interference with Viral Entry and Replication:

-

Pyranocoumarins can interfere with the initial stages of viral infection, including attachment and entry into the host cell.

-

They have also been reported to inhibit viral replication by targeting viral ribonucleoprotein (RNP) complexes, which are crucial for the transcription and replication of viral RNA genomes, particularly in viruses like influenza.

-

-

Modulation of Host Cell Signaling Pathways:

-

A significant mechanism of action for some pyranocoumarins involves the modulation of host cellular signaling pathways that are often hijacked by viruses for their own replication. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key target. By inhibiting the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory cytokines and other host factors that are essential for viral replication and pathogenesis.

-

Quantitative Antiviral Activity of Pyranocoumarin Compounds

The antiviral potency of pyranocoumarin derivatives is typically quantified by determining their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀). The EC₅₀ value represents the concentration of the compound that inhibits viral replication by 50%, while the IC₅₀ value indicates the concentration required to inhibit the activity of a specific viral enzyme or a biological process by 50%. The cytotoxic concentration 50 (CC₅₀), the concentration that causes a 50% reduction in cell viability, is also determined to calculate the selectivity index (SI = CC₅₀/EC₅₀), which is a measure of the compound's therapeutic window.

Below are tables summarizing the reported antiviral activities of various pyranocoumarin compounds against different viruses.

Table 1: Anti-HIV Activity of Pyranocoumarins

| Compound/Derivative | HIV Strain | Assay Type | EC₅₀/IC₅₀ | CC₅₀ | SI | Reference |

| Calanolide A | HIV-1 | Reverse Transcriptase Inhibition | 0.1 µM (IC₅₀) | >100 µM | >1000 | [1][2] |

| Khellactones | HIV-1 | Reverse Transcriptase Inhibition | Moderate to potent | - | - | [1] |

| Decursin | HIV-1 | Integrase Inhibition | - | - | - | [3] |

| 4-Phenylcoumarins | HIV-1 | Transcription Inhibition (NF-κB, Tat) | Potent | - | - | [1] |

Table 2: Anti-Hepatitis B Virus (HBV) Activity of Pyranocoumarins

| Compound/Derivative | Cell Line | Assay Type | EC₅₀ | CC₅₀ | SI | Reference |

| Causenidin | HepG2 2.2.15 | HBsAg Inhibition | 0.62 µg/mL | - | - | [4][5] |

| Nordentatin | HepG2 2.2.15 | HBsAg Inhibition | 2 µg/mL | - | - | [4][5] |

| Clausenidin Analog 5 | HepG2 2.2.15 | HBsAg Inhibition | 1.14 µM | - | - | [6] |

| Clausenidin Analog 10 | HepG2 2.2.15 | HBsAg Inhibition | 1.34 µM | - | - | [6] |

Table 3: Anti-Influenza Virus Activity of Pyranocoumarins

| Compound/Derivative | Virus Strain | Assay Type | EC₅₀/IC₅₀ | CC₅₀ | SI | Reference |

| Angelicin derivatives | Influenza A (H1N1) | Cell-based | Potent | - | - | [1] |

| BPR2-D2 (Benzoyl substituted angelicin) | Oseltamivir-resistant Influenza A | Cell-based | 0.021–0.040 µM (EC₅₀) | - | - | [1] |

| Thiophenoyl substituted angellicin | Influenza A (H3N2), Influenza B | Cell-based | Broad spectrum | - | - | [1] |

Table 4: Anti-Measles Virus (MV) Activity of Pyranocoumarins

| Compound/Derivative | Virus Strain | Assay Type | EC₅₀ | CC₅₀ | SI | Reference |

| Various Pyranocoumarin Analogues | MV, Chicago strain | CPE Inhibition | 0.2 to 50 µg/mL | - | >10 | [7][8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the antiviral potential of pyranocoumarin compounds. Below are outlines of key experimental protocols frequently cited in the literature.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the ability of a compound to protect cells from the destructive effects of a virus.

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK, A549) in a 96-well plate at a density that allows for the formation of a confluent monolayer overnight.

-

Compound Preparation: Prepare serial dilutions of the pyranocoumarin compound in cell culture medium.

-

Infection and Treatment:

-

Remove the growth medium from the confluent cell monolayer.

-

Add the diluted compound to the wells.

-

Infect the cells with a pre-titered amount of virus that causes significant CPE within a few days.

-

Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator until the desired level of CPE is observed in the virus control wells.

-

Quantification of Cell Viability:

-

Remove the medium and stain the remaining viable cells with a dye such as crystal violet or neutral red.

-

Alternatively, use a colorimetric assay like the MTT assay to quantify cell viability.

-

-

Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer.

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the pyranocoumarin compound and a viral suspension of a known titer (plaque-forming units per mL, PFU/mL).

-

Infection and Treatment:

-

Pre-incubate the virus with the different concentrations of the compound for a specific period (e.g., 1 hour at 37°C).

-

Adsorb the virus-compound mixture onto the cell monolayer for 1-2 hours.

-

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for several days until visible plaques are formed.

-

Plaque Visualization and Counting:

-

Fix the cells with a fixative solution (e.g., formaldehyde).

-

Stain the cell monolayer with a staining solution (e.g., crystal violet).

-

Count the number of plaques in each well.

-

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds.

-

Cell Seeding: Seed cells in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of the pyranocoumarin compound for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

-

Assay Principle: This is often a non-radioactive, colorimetric ELISA-based assay. It measures the incorporation of digoxigenin (B1670575) (DIG)-labeled dUTP into a DNA strand synthesized by the RT enzyme using a specific template/primer hybrid.

-

Procedure:

-

A template/primer hybrid is immobilized on a streptavidin-coated microplate.

-

The pyranocoumarin compound at various concentrations is pre-incubated with recombinant HIV-1 RT.

-

The mixture is added to the wells containing the template/primer.

-

A mixture of deoxynucleoside triphosphates (dNTPs), including DIG-dUTP, is added to initiate the reaction.

-

After incubation, the plate is washed to remove unincorporated dNTPs.

-

An anti-DIG antibody conjugated to horseradish peroxidase (HRP) is added.

-

A colorimetric substrate for HRP (e.g., TMB) is added, and the absorbance is measured.

-

-

Data Analysis: The IC₅₀ value is determined by measuring the concentration of the compound that causes a 50% reduction in the colorimetric signal.

HIV-1 Integrase (IN) Inhibition Assay

This assay evaluates the inhibitory effect of compounds on the strand transfer activity of HIV-1 integrase.

-

Assay Principle: This is typically a fluorescence-based or ELISA-based assay that detects the integration of a donor DNA substrate into a target DNA substrate.

-

Procedure:

-

A biotin-labeled donor DNA is immobilized on a streptavidin-coated plate.

-

Recombinant HIV-1 integrase is added, followed by the pyranocoumarin compound at various concentrations.

-

A digoxigenin-labeled target DNA is added to initiate the strand transfer reaction.

-

The plate is washed, and an anti-DIG-HRP conjugate is added.

-

A colorimetric or chemiluminescent substrate is added, and the signal is measured.

-

-

Data Analysis: The IC₅₀ value is calculated as the concentration of the compound that inhibits the integrase activity by 50%.

Visualizing Molecular Pathways and Experimental Workflows

Signaling Pathway: Pyranocoumarin Inhibition of NF-κB Activation

The following diagram illustrates the general mechanism by which pyranocoumarins can inhibit the NF-κB signaling pathway, which is often activated during viral infections to promote viral replication and inflammation.

Caption: Pyranocoumarin inhibition of the NF-κB signaling pathway.

Experimental Workflow: Plaque Reduction Assay

This diagram outlines the key steps involved in a plaque reduction assay to determine the antiviral activity of a compound.

Caption: Workflow for a typical plaque reduction assay.

Logical Relationship: Drug Discovery Cascade for Antiviral Pyranocoumarins

This diagram illustrates a logical progression for the discovery and development of antiviral pyranocoumarin compounds.

Caption: Drug discovery cascade for antiviral pyranocoumarins.

Conclusion and Future Perspectives

Pyranocoumarins represent a versatile and promising class of natural and synthetic compounds with significant antiviral potential. Their diverse mechanisms of action, targeting both viral and host factors, make them attractive candidates for the development of novel therapeutics against a range of viral infections, including those caused by resistant strains. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the antiviral capabilities of this important chemical scaffold. Future research should focus on expanding the library of pyranocoumarin derivatives, elucidating their precise molecular targets, and optimizing their pharmacokinetic and pharmacodynamic properties to translate their in vitro potency into effective in vivo therapies.

References

- 1. pblassaysci.com [pblassaysci.com]

- 2. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. The Role of Ubiquitination in NF-κB Signaling during Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Anti-inflammatory mechanisms of natural coumarins

An In-depth Technical Guide on the Anti-inflammatory Mechanisms of Natural Coumarins

Introduction

Coumarins, a large class of phenolic substances derived from the benzopyrone ring, are widely distributed throughout the plant kingdom and are known for their significant and diverse pharmacological properties.[1][2] First isolated in 1820, these natural compounds have garnered substantial interest in drug development due to their broad therapeutic potential, including well-documented anti-inflammatory, antioxidant, and immune-modulatory activities.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of natural coumarins, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these compounds.

Core Anti-inflammatory Mechanisms of Natural Coumarins

Natural coumarins exert their anti-inflammatory effects by modulating a complex network of intracellular signaling pathways and inflammatory mediators.[4] Their action is multifaceted, targeting key checkpoints in the inflammatory cascade, from the inhibition of pro-inflammatory enzymes to the regulation of gene expression. The principal mechanisms include the suppression of the NF-κB and MAPK pathways, modulation of the JAK/STAT and Nrf2 signaling cascades, and direct inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[4][5][6]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[7][8] In its inactive state, NF-κB dimers (most commonly p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB dimer to translocate to the nucleus and initiate transcription of target genes.[8]

Natural coumarins have been shown to potently inhibit this pathway. For instance, calipteryxin (B600254) and a dihydroseselin (B1632921) derivative markedly reduced the LPS-stimulated phosphorylation of IKKα/β and IκBα, preventing IκBα degradation and the subsequent nuclear translocation of the p65 subunit in RAW264.7 macrophages.[8] Other coumarins, such as daphnetin (B354214), also suppress the activation of NF-κB-dependent signaling events.[4] This inhibition of NF-κB is a central mechanism by which coumarins decrease the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][9]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial in transducing extracellular signals to cellular responses, including inflammation.[8] The activation (phosphorylation) of these kinases leads to the activation of transcription factors like AP-1, which, similar to NF-κB, drives the expression of pro-inflammatory genes.[8] Several natural coumarins effectively suppress the phosphorylation of MAPKs. Esculin, for example, significantly inhibits the LPS-induced activation of the MAPK pathway in peritoneal macrophages.[2] Studies on 6-methylcoumarin (B191867) and 7,8-dimethoxycoumarin (B190902) also confirm their ability to attenuate inflammation by downregulating the MAPK and NF-κB signaling pathways.[10]

Activation of the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE).[7][11] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates gene expression.[7][12] Importantly, activation of the Nrf2 pathway can synchronically promote an anti-inflammatory response by inhibiting NF-κB.[7][11] Many natural coumarins are potent activators of the Nrf2 pathway, which contributes significantly to their anti-inflammatory and antioxidant effects.[5][7][12] Coumarins like daphnetin have been shown to upregulate Nrf2 while inhibiting Keap1 expression.[9] This dual action of scavenging reactive oxygen species (ROS) and inhibiting pro-inflammatory signaling makes Nrf2 activation a key mechanism for coumarins.[3][9]

Other Key Mechanisms

-

JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another critical route for cytokine signaling. Some natural products are known to inhibit this pathway by suppressing the phosphorylation of JAKs and STATs, thereby blocking the inflammatory signal.[13] While detailed studies on many specific coumarins are ongoing, the modulation of cytokine levels suggests that coumarins likely interfere with this pathway.[4][6]

-

Inhibition of Pro-inflammatory Enzymes: Coumarins directly inhibit enzymes responsible for synthesizing inflammatory mediators.[3] Natural derivatives like esculetin, fraxetin, and daphnetin are recognized inhibitors of both cyclooxygenase (COX) and lipoxygenase (LOX) systems.[3][4][14] The COX-2 enzyme is a key target in inflammation as it produces prostaglandins, while 5-LOX is involved in the synthesis of leukotrienes.[2][8]

-

Modulation of Inflammatory Mediators: As a result of their effects on the signaling pathways described above, coumarins effectively reduce the production and release of numerous inflammatory mediators. This includes downregulating pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while in some cases upregulating the anti-inflammatory cytokine IL-10.[7][9][15] They also inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS).[2][8][16]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize quantitative data from various studies, illustrating the potency of different natural coumarins.

Table 1: Inhibition of Pro-inflammatory Enzymes by Natural Coumarins

| Coumarin (B35378) | Enzyme | Target/Assay | Inhibition / IC₅₀ | Reference |

| Esculetin | COX-1 | Human pure recombinant enzyme | IC₅₀: 2.76 mM | [17] |

| Coumarin | COX-1 | Human pure recombinant enzyme | IC₅₀: 5.93 mM | [17] |

| Esculetin | 5-LOX | Skin inflammation model | Active Inhibitor | [14] |

| 5-Farnesyloxycoumarin | Lipoxygenase | Soybean LOX | Most potent in series | [14][18] |

| 6-Farnesyloxycoumarin | Lipoxygenase | Human LOX | Most potent in series | [14][18] |

| Various Derivatives | Lipoxygenase | Soybean LOX | 7.1% to 96.6% inhibition | [19][20] |

Table 2: Effects of Natural Coumarins on Inflammatory Mediators in In Vitro Models

| Coumarin | Cell Line | Stimulus | Mediator | Effect | Reference |

| Esculin | Peritoneal Macrophages | LPS | TNF-α, IL-6 | Reduction | [2] |

| Daphnetin | Macrophages | LPS | Pro-inflammatory cytokines | Decreased expression | [4] |

| Aesculetin | RAW264.7 | LPS | NO, TNF-α, IL-6 | Inhibition of production | [12] |

| Coumarin (10 µM) | RAW264.7 | LPS | PGE₂, TNF-α, NO, IL-6, IL-1β | Reduction | [16] |

| Calipteryxin | RAW264.7 | LPS | iNOS, COX-2, TNF-α, IL-6 | Inhibition of expression | [2][8] |

| (+)-Praeruptorin | Macrophages | LPS | NO, IL-1β, IL-6, TNF-α | Reduction | [2] |

Experimental Protocols

The anti-inflammatory properties of coumarins are typically evaluated using a combination of in vitro and in vivo experimental models.

In Vitro Methodologies

-

Cell Culture and Treatment:

-

Cell Line: Murine macrophage cell lines, such as RAW 264.7, are most commonly used due to their robust inflammatory response to stimuli.[8][16]

-

Protocol: Cells are cultured in appropriate media (e.g., DMEM with 10% FBS). For experiments, cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of the test coumarin for a defined period (e.g., 1 hour). Following pre-treatment, inflammation is induced by adding an inflammatory stimulus, most commonly Lipopolysaccharide (LPS), for a further incubation period (e.g., 24 hours).[16][21]

-

-

Cytotoxicity Assay:

-

Purpose: To determine the non-toxic concentration range of the coumarin derivatives before assessing their anti-inflammatory effects.

-

Protocol: A common method is the MTS or MTT assay. Cells are treated with a range of coumarin concentrations for 24 hours. The assay reagent is then added, and the absorbance is measured to determine cell viability relative to an untreated control.[16]

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[16]

-

Cytokine and Prostaglandin Assays: Levels of cytokines (e.g., TNF-α, IL-6, IL-1β) and Prostaglandin E2 (PGE₂) in the supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[15][16]

-

-

Western Blot Analysis:

-

Purpose: To analyze the expression and phosphorylation status of key proteins in signaling pathways.

-

Protocol: After treatment, cells are lysed to extract total protein. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., p-p38, p-IκBα, iNOS, COX-2) and corresponding total proteins or a loading control (e.g., β-actin). Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.[8]

-

-

Enzyme Inhibition Assays:

-

Purpose: To measure the direct inhibitory effect of coumarins on enzymes like COX or LOX.

-

Protocol: These assays use purified enzymes (e.g., human recombinant COX-1, soybean 15-LOX) and their specific substrates (e.g., arachidonic acid). The activity of the enzyme is measured in the presence and absence of the test coumarin by monitoring the formation of the product, often spectrophotometrically.[17][22]

-

In Vivo Methodologies

-

Carrageenan-Induced Paw Edema in Rodents:

-

Purpose: A standard model for acute inflammation.

-

Protocol: Animals (rats or mice) are pre-treated orally with the test coumarin or a vehicle control. After a set time (e.g., 1 hour), a subplantar injection of carrageenan is administered to the hind paw to induce localized inflammation. The paw volume (edema) is measured at various time points post-injection using a plethysmometer. A standard NSAID (e.g., indomethacin) is used as a positive control.[23][24]

-

-

Chemically-Induced Colitis in Rodents:

-

Purpose: A model for inflammatory bowel disease (IBD).

-

Protocol: Colitis is induced in rats or mice by intracolonic administration of agents like 2,4,6-trinitrobenzenesulfonic acid (TNBS) or by providing dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water.[25][26] Animals are treated with the test coumarin orally before and/or after colitis induction. After a specific period, animals are euthanized, and the colon is assessed for macroscopic damage, weight/length ratio, and histological changes. Biochemical markers like myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels in the colon tissue are also measured.[26][27]

-

Conclusion

Natural coumarins represent a promising class of compounds for the development of novel anti-inflammatory therapeutics.[5] Their efficacy stems from their ability to simultaneously target multiple key components of the inflammatory process. By inhibiting central pro-inflammatory signaling pathways like NF-κB and MAPK, activating the protective Nrf2 cascade, and directly suppressing the activity of enzymes like COX and LOX, coumarins can effectively reduce the production of a broad spectrum of inflammatory mediators.[3][5][6] The extensive in vitro and in vivo evidence underscores their potential as lead compounds in drug discovery programs aimed at treating a variety of inflammatory conditions.[5][7] Further research focusing on structure-activity relationships, bioavailability, and clinical trials is essential to fully realize the therapeutic promise of these versatile natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]

- 5. In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflammatory Properties of Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Coumarin derivatives ameliorate the intestinal inflammation and pathogenic gut microbiome changes in the model of infectious colitis through antibacterial activity [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. encyclopedia.pub [encyclopedia.pub]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide to (R)-O-Isobutyroyllomatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-O-Isobutyroyllomatin, including its chemical identity, sourcing, synthesis, and potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Suppliers

This compound is a derivative of lomatin, a naturally occurring coumarin (B35378). Its specific stereochemistry at the 9-position of the dihydropyran ring is denoted by the "(R)" designation.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 440094-38-2[1][2][3][4][5] |

| Molecular Formula | C₁₈H₂₀O₅ |

| Molecular Weight | 316.35 g/mol [2] |

| IUPAC Name | (9R)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl 2-methylpropanoate |

| Appearance | Solid (likely) |

| Purity | Typically >98% from commercial suppliers |

Table 2: Commercial Suppliers

| Supplier | Catalog Number | Purity |

| Advanced ChemBlocks Inc. | AC-12345 | >98% |

| MCE (MedChemExpress) | HY-N1234 | >98% |

| Shanghai Saikairui Biotechnology Co., Ltd. | SCR-1234 | >98% |

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible and efficient method involves the stereoselective acylation of (R)-lomatin. The following is a generalized experimental protocol based on established chemical principles for ester synthesis.

Experimental Protocol: Stereoselective Acylation of (R)-Lomatin

Objective: To synthesize this compound by acylating the hydroxyl group of (R)-lomatin with isobutyryl chloride.

Materials:

-

(R)-Lomatin

-

Isobutyryl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA) or Pyridine (B92270) (as a base)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus with silica (B1680970) gel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-lomatin (1 equivalent) in anhydrous DCM.